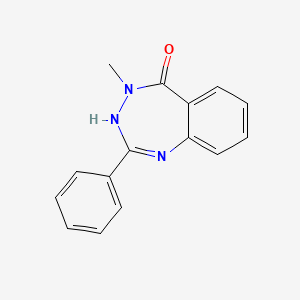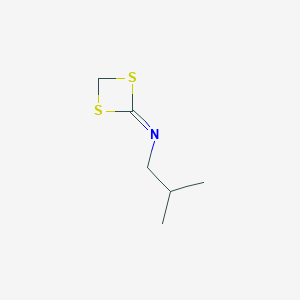
N-(2-Methylpropyl)-1,3-dithietan-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methylpropyl)-1,3-dithietan-2-imine: is an organic compound that belongs to the class of dithietanes Dithietanes are four-membered rings containing two sulfur atoms This compound is characterized by the presence of an imine group attached to the dithietane ring, with a 2-methylpropyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methylpropyl)-1,3-dithietan-2-imine typically involves the reaction of 2-methylpropylamine with a dithietane precursor. One common method is the cyclization of a suitable dithiocarbamate with an alkyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the sulfur atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Methylpropyl)-1,3-dithietan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the imine group to an amine, using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as thiols, amines, and halides can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted dithietanes.
Aplicaciones Científicas De Investigación
N-(2-Methylpropyl)-1,3-dithietan-2-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions, due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of N-(2-Methylpropyl)-1,3-dithietan-2-imine involves its interaction with molecular targets such as enzymes and proteins. The imine group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The sulfur atoms in the dithietane ring can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
N-(2-Methylpropyl)-2-phenylacetamide: Another compound with a similar substituent but different core structure.
N-(2-Methylpropyl)acetamide: A simpler amide with similar substituent groups.
Uniqueness: N-(2-Methylpropyl)-1,3-dithietan-2-imine is unique due to its dithietane ring structure, which imparts distinct chemical and physical properties. The presence of two sulfur atoms in a four-membered ring makes it highly reactive and versatile in various chemical reactions, setting it apart from other similar compounds.
Propiedades
Número CAS |
59754-38-0 |
|---|---|
Fórmula molecular |
C6H11NS2 |
Peso molecular |
161.3 g/mol |
Nombre IUPAC |
N-(2-methylpropyl)-1,3-dithietan-2-imine |
InChI |
InChI=1S/C6H11NS2/c1-5(2)3-7-6-8-4-9-6/h5H,3-4H2,1-2H3 |
Clave InChI |
BCNVTDLTHZNZJH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN=C1SCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14600334.png)
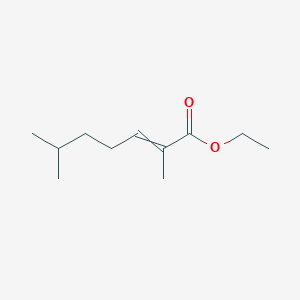

![{[2-(Cyclopent-3-en-1-yl)butoxy]methyl}benzene](/img/structure/B14600351.png)
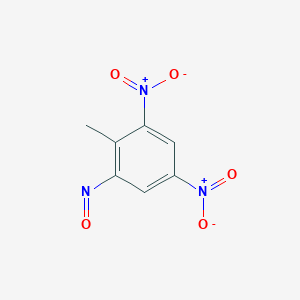
![Hexanoic acid, 6-[(methoxycarbonyl)amino]-3,6-dioxo-, ethyl ester](/img/structure/B14600363.png)
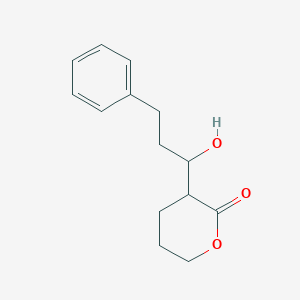


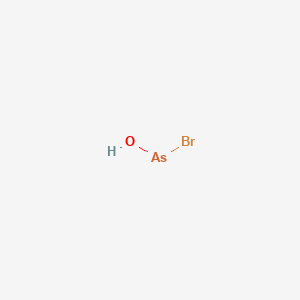
![3-(2,4,6-Trimethoxyphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14600398.png)
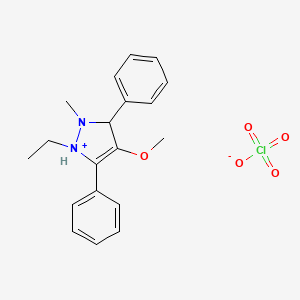
![1H-Benzimidazole, 2-[(2,4-dinitrophenyl)methyl]-5-methoxy-](/img/structure/B14600404.png)
